4-Nitrophenol-15N
Overview
Description
4-Nitrophenol-15N is a chemical compound with the molecular formula C6H5NO3 It is known for its unique structure, which includes an oxido group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenol-15N typically involves the nitration of phenol followed by oxidation. The reaction conditions often include the use of nitric acid and sulfuric acid as reagents. The nitration process introduces the nitro group, which is then oxidized to form the oxido group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and oxidation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenol-15N undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
4-Nitrophenol-15N has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrophenol-15N involves its interaction with molecular targets such as enzymes and receptors. The oxido group can participate in redox reactions, while the phenol group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Similar in structure but lacks the oxido group.
4-Hydroxyphenylhydrazine: Contains a hydrazine group instead of the oxido group.
4-Aminophenol: Contains an amino group instead of the oxido group.
Uniqueness
4-Nitrophenol-15N is unique due to its combination of an oxido group and a phenol group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-[oxido(oxo)(15N)(15N)azaniumyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJIUGUIPKRLHP-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[15N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574024 | |
Record name | 4-(~15~N)Nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103427-15-2 | |
Record name | 4-(~15~N)Nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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